6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxymethyl group, and an iodine atom, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidin-4-one core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrazolo[3,4-d]pyrimidin-4-one Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Iodine Atom: This can be achieved through iodination reactions using reagents such as iodine or iodinating agents.
Functionalization with Amino and Hydroxymethyl Groups: These groups can be introduced through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their unique properties and applications.
Scientific Research Applications
6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound can be used in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds with target molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide
- (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol hydrate
- ((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl 4-methoxybenzoate
Uniqueness
The uniqueness of 6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[3,4-d]pyrimidin-4-one lies in its specific combination of functional groups and the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C10H12IN5O5 |
---|---|
Molecular Weight |
409.14 g/mol |
IUPAC Name |
6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12IN5O5/c11-6-3-7(13-10(12)14-8(3)20)16(15-6)9-5(19)4(18)2(1-17)21-9/h2,4-5,9,17-19H,1H2,(H3,12,13,14,20)/t2-,4?,5+,9-/m1/s1 |
InChI Key |
GHGVEWFTXPNDJD-RYXOHCPDSA-N |
Isomeric SMILES |
C([C@@H]1C([C@@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)I)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)I)O)O)O |
Origin of Product |
United States |
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